2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target molecule features a 3-fluorophenyl group at the 1-position, a 2-(dimethylamino)ethyl substituent at the 2-position, and a methoxy group at the 6-position. These substituents influence its electronic, steric, and solubility properties, making it distinct within its structural class. The compound is synthesized under mild conditions with yields typically ranging between 43–86%, depending on reaction parameters .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(3-fluorophenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-24(2)9-10-25-19(13-5-4-6-14(23)11-13)18-20(26)16-8-7-15(28-3)12-17(16)29-21(18)22(25)27/h4-8,11-12,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANROOCJMFILNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its diverse biological activities. This compound belongs to the class of chromeno derivatives, which have been extensively studied for their pharmacological potential. The unique combination of functional groups in this compound suggests various mechanisms of action that can be exploited in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C22H21FN2O4, with a molecular weight of 396.418 g/mol. Its structure includes:
- A dimethylamino group , which enhances nucleophilicity.
- A fluorophenyl group , known for increasing lipophilicity and potentially enhancing pharmacological properties.
- A methoxy group , which can influence solubility and reactivity.
Biological Activities
Research indicates that compounds related to the dihydrochromeno[2,3-c]pyrrole class exhibit significant biological activities. Key activities include:
- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in metabolic pathways, such as glucokinase activators and protease inhibitors.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antiviral | Inhibition of viral replication | |
| Enzyme Inhibition | Inhibition of glucokinase |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple synthetic steps. Recent studies have focused on multicomponent synthesis methods that allow for the rapid generation of libraries of similar compounds. This approach facilitates the exploration of structure-activity relationships (SAR) to optimize efficacy and minimize toxicity.
Case Study: SAR Analysis
A study conducted on various derivatives of the dihydrochromeno[2,3-c]pyrrole class revealed that modifications to the fluorophenyl and methoxy groups significantly influenced biological activity. For instance:
- Substituting different halogens on the phenyl ring altered the compound's lipophilicity and bioavailability.
- Varying the length of the alkyl chain attached to the dimethylamino group affected enzyme inhibition potency.
Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies suggest that this compound may exert its effects through:
- Binding to specific receptors involved in metabolic regulation.
- Modulating signaling pathways associated with oxidative stress and inflammation.
Scientific Research Applications
Synthetic Applications
The synthesis of this compound typically involves multicomponent reactions that allow for the rapid generation of libraries of similar compounds. Recent studies have highlighted efficient synthetic methods that are compatible with a wide range of substituents. For instance, a study demonstrated the successful synthesis of over 200 derivatives with high purity and yield using one-pot multicomponent heterocyclization methods . This versatility in synthesis enhances the exploration of its chemical space and potential derivatives.
Biological Activities
Research indicates that compounds related to the dihydrochromeno[2,3-c]pyrrole class exhibit significant biological activities. The following are notable areas where 2-(2-(Dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione shows promise:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types.
- Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to antimicrobial activity.
- Neuroprotective Effects : Given its structural characteristics, there is potential for neuroprotective applications. Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Recent studies have focused on understanding the mechanisms of action for this compound and its derivatives. For example:
- Mechanistic Studies : Research has indicated that the interaction of this compound with specific biological targets can modulate cellular pathways involved in apoptosis and cell cycle regulation. These findings are crucial for assessing its viability as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the dimethylamino and fluorophenyl groups influence biological activity. Understanding these relationships is essential for optimizing efficacy while minimizing toxicity .
Chemical Reactions Analysis
Oxidation Reactions
The chromeno-pyrrole core undergoes selective oxidation at the dihydro moiety (C1–C2):
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | Acidic aqueous media | 1-(3-fluorophenyl)-6-methoxychromeno[2,3-c]pyrrole-3,9-dione | Aromatization of the dihydro ring |
| CrO₃ | Acetone, 0°C | Epoxidation at C3–C4 (minor pathway) | Formation of epoxide derivative |
The dimethylaminoethyl side chain remains stable under mild oxidation conditions but may dehydrogenate to form a conjugated enamine system under harsher conditions (e.g., DDQ in refluxing toluene).
Reduction Reactions
Reductive modifications target both the carbonyl groups and the fluorophenyl ring:
Notably, the C-F bond in the 3-fluorophenyl group demonstrates relative stability under catalytic hydrogenation but may undergo hydrodefluorination at elevated pressures (>100 psi) .
Electrophilic Substitution
The electron-rich chromeno-pyrrole system participates in electrophilic aromatic substitution (EAS):
| Reagent | Position | Major Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C8 of chromene | 8-nitro derivative | 62% | |
| Br₂/FeBr₃ | C7 of pyrrole | 7-bromo compound | 55% | |
| ClCH₂COCl/AlCl₃ | C5 of chromene | 5-chloroacetylated product | 48% |
The methoxy group at C6 directs EAS to occur preferentially at the chromene ring (C5, C7, C8), while the fluorophenyl group remains inert under standard EAS conditions .
Dimethylaminoethyl Side Chain
-
Quaternization : Reacts with methyl iodide in acetonitrile to form a quaternary ammonium salt (95% yield).
-
Acylation : Treating with acetyl chloride yields the N-acetyl derivative (R = COCH₃) without affecting other functional groups.
Methoxy Group Demethylation
BBr₃ in CH₂Cl₂ at −78°C selectively removes the methyl group from C6-methoxy, generating a phenolic OH group (88% yield) .
Stability and Degradation Pathways
Critical stability parameters under accelerated conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl, 37°C) | Hydrolysis of lactam ring | 4.2 h |
| UV light (254 nm) | [4π+4π] cycloaddition between chromene rings | 72 h |
| O₂/Fe³⁺ (Fenton reagent) | Oxidative C-N bond cleavage | 15 min |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in the Aryl Substituent (1-Position)
The 1-aryl group significantly impacts electronic and steric properties:
- 1-(4-Fluorophenyl) isomer (): The para-fluorine substituent creates a stronger electron-withdrawing effect compared to the meta-fluorine in the target compound. This positional difference may alter π-π stacking interactions in biological systems or influence reactivity in further derivatization .
- This substitution also enhances solubility due to increased polarity .
- Other aryl groups (e.g., chloro, methyl): Electron-withdrawing groups like chloro may enhance stability toward oxidation, while methyl groups increase lipophilicity .
Variations in the 2-Alkyl Substituent (2-Position)
The 2-(dimethylamino)ethyl group distinguishes the target compound from other derivatives:
- Simple alkyl chains (e.g., methyl, ethyl): These lack the tertiary amine moiety, reducing water solubility and hydrogen-bonding capacity. For example, 2-methyl derivatives () exhibit lower polarity .
- Bulkier amines (e.g., benzyl): Increased steric bulk may hinder molecular packing or binding to biological targets compared to the flexible dimethylaminoethyl chain .
Methoxy Substituent (6-Position)
The 6-methoxy group is conserved in several analogs (e.g., ). This substituent enhances solubility and may participate in hydrogen bonding, a feature critical for interactions with biological targets .
Data Tables
Table 1: Comparison of Key Derivatives
*Estimated based on structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodology : A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-fluorobenzaldehyde), and primary amines (e.g., 2-(dimethylamino)ethylamine) under mild conditions (room temperature to 80°C, 1–2 hours). Substituent compatibility includes methoxy, fluoro, and dimethylamino groups .
- Key Data :
| Reaction Component | Scope Examples | Yield Range |
|---|---|---|
| Aryl Aldehydes | 3-Fluorophenyl | 43–86% |
| Primary Amines | Dimethylaminoethyl | >70% (majority) |
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : Assign chemical shifts for the dihydrochromeno core (e.g., δ 6.8–7.5 ppm for aromatic protons) and dimethylaminoethyl sidechain (δ 2.2–3.0 ppm) .
- HPLC : Purity assessment (>95%) with C18 reverse-phase columns and UV detection .
- Mass Spectrometry : Confirm molecular weight (expected ~440–450 g/mol) via ESI-MS .
Q. How do substituents on the aryl aldehyde influence reaction efficiency?
- Findings : Electron-donating groups (e.g., methoxy) require longer heating (up to 2 hours), while electron-withdrawing groups (e.g., fluoro) proceed faster (15–20 minutes). Steric hindrance from bulky substituents reduces yields by ~20% .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when varying substituents?
- Analysis Framework :
Electronic Effects : Use Hammett σ constants to correlate substituent electronic properties with reaction rates .
Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in low-yield cases .
Kinetic Studies : Monitor reaction progression via in-situ IR or NMR to identify rate-limiting steps .
- Case Study : Fluoro-substituted aldehydes show higher yields (70–86%) vs. methoxy-substituted (43–65%) due to faster cyclization .
Q. What strategies enhance the compound’s derivatization for structure-activity relationship (SAR) studies?
- Functionalization Pathways :
- Hydrazine Adducts : React with hydrazine hydrate (3–7 eq.) to form pyrazolone derivatives for biological screening .
- Pyrrolo-Pyrazolones : Convert the dihydrochromeno core into fused heterocycles via acid-catalyzed ring expansion .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- Docking Studies : Use AutoDock Vina to predict interactions with chemokine receptors (e.g., CXCR4) based on the dimethylaminoethyl sidechain’s basicity .
- ADMET Prediction : Calculate logP (2.5–3.5) and PSA (80–90 Ų) with SwissADME to assess blood-brain barrier permeability .
Data Contradiction and Validation
Q. Why do some synthetic protocols report inconsistent yields for halogenated derivatives?
- Root Cause :
- Impurity Profiles : Halogenated byproducts (e.g., di-fluorinated adducts) may form under prolonged heating, detectable via GC-MS .
- Workflow Adjustments : Implement flash chromatography or recrystallization in ethyl acetate/hexane to isolate pure products .
Q. How to address discrepancies in biological activity data across structural analogs?
- Validation Protocol :
Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .
Dose-Response Curves : Calculate IC50 values with triplicate measurements to minimize variability .
Meta-Analysis : Cross-reference results with 223-compound libraries to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
